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molecular formula C11H11FO2 B180425 1-(3-Fluorophenyl)cyclobutanecarboxylic acid CAS No. 179411-84-8

1-(3-Fluorophenyl)cyclobutanecarboxylic acid

Cat. No. B180425
M. Wt: 194.2 g/mol
InChI Key: AHZJCDUFTPVPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525742

Procedure details

A mixture of 1-(3-fluorophenyl)cyclobutanecarbonitrile (7.41 g, 42.3 mmol) and powdered potassium hydroxide (7.0 g, 125 mmol) in ethylene glycol (100 mL) is heated at 150° C. for 7 hours. The cooled reaction mixture is diluted with ice water (140 mL) and extracted with ether (3×100 mL). The combined organics are washed with water (2×35 mL). The combined aqueous washings are cooled to 0° C. and brought to pH 3 with 6 N aqueous hydrochloric acid (30 mL). Nitrogen is bubbled through the solution to give a solid precipitate. The solid is isolated by filtration, washed with water and dried in a vacuum oven at 60° C. for 48 hours to afford 7.04 g of 1-(3-fluorophenyl)cylobutanecarboxylic acid. 1H NMR (CDCl3) δ7.27 (m, 2 H), 7.00 (m, 4 H), 2.84 (m, 2 H), 2.48 (m, 2 H), 2.10 (m, 1 H), 1.93 (m, 1 H).
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2([C:12]#N)[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-:14].[K+].C(O)C[OH:18]>>[F:1][C:2]1[CH:3]=[C:4]([C:8]2([C:12]([OH:18])=[O:14])[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.41 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1(CCC1)C#N
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
ice water
Quantity
140 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The combined organics are washed with water (2×35 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous washings are cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Nitrogen is bubbled through the solution
CUSTOM
Type
CUSTOM
Details
to give a solid precipitate
CUSTOM
Type
CUSTOM
Details
The solid is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. for 48 hours
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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